(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid
CAS No.: 1015037-46-3
Cat. No.: VC2565265
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1015037-46-3 |
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Molecular Formula | C23H27NO4 |
Molecular Weight | 381.5 g/mol |
IUPAC Name | 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid |
Standard InChI | InChI=1S/C23H27NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,24,27)(H,25,26) |
Standard InChI Key | JXTNUXJSXXIIFE-UHFFFAOYSA-N |
SMILES | CC(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CC(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
(E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid is identified by the CAS number 1012341-48-8. The compound belongs to the class of substituted amino acids with a complex structure that incorporates multiple functional groups. Its molecular formula is C23H27NO4, corresponding to a molecular weight of 381.47 g/mol. The compound is also identifiable through its InChI key JXTNUXJSXXIIFE-VISDOYDDSA-N, which serves as a unique digital identifier in chemical databases .
The nomenclature of this compound reflects its structural complexity. The prefix "(E,4R)" indicates the stereochemistry at two critical positions: "E" denotes the trans configuration of the double bond, while "4R" specifies the absolute configuration at the stereogenic carbon atom. These stereochemical features are essential for the compound's biological activity and must be carefully controlled during synthesis to ensure proper function in biological systems.
Structural Features
The molecule possesses several distinctive structural elements that contribute to its chemical and biological properties. The central backbone consists of a pent-2-enoic acid chain with a methyl substituent at position 2. A key feature is the biphenyl group (4-phenylphenyl) attached at position 5, which provides a rigid, extended aromatic system that influences the compound's pharmacokinetic properties and target interactions. At position 4, an amino group protected by a tert-butoxycarbonyl (Boc) group introduces a potential hydrogen bond donor/acceptor site when deprotected .
The conjugated double bond in the pent-2-enoic acid portion contributes to the compound's chemical reactivity and influences its conformational flexibility. These structural features collectively determine the compound's three-dimensional shape and its ability to interact with biological targets, particularly proteins involved in cardiovascular and potentially anticancer pathways.
Physicochemical Properties
Physical Properties
The physical properties of (E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid are crucial for understanding its behavior in different environments and its potential as a pharmaceutical agent. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of (E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid
The compound's high melting and boiling points are consistent with its molecular weight and the presence of both hydrogen bonding groups and extensive aromatic systems. The solubility profile indicates that the compound is more soluble in polar organic solvents than in water, a characteristic that impacts its formulation for potential pharmaceutical applications and its behavior in biological systems.
Chemical Properties
The chemical properties of this compound are largely dictated by its functional groups. The carboxylic acid moiety is acidic and can form salts with appropriate bases, which may enhance water solubility. The Boc-protected amino group is base-stable but acid-labile, allowing selective deprotection under acidic conditions to reveal the free amine, which is important for further chemical modifications or for interaction with biological targets.
The conjugated double bond in the pent-2-enoic acid portion introduces potential sites for chemical reactions, including additions and oxidations. This reactivity must be considered when designing synthetic routes or predicting metabolic pathways. The biphenyl group is relatively stable under most conditions but may undergo aromatic substitution reactions under specific circumstances.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of (E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid typically involves a multi-step process with careful control of stereochemistry. The synthetic strategy generally focuses on constructing the carbon backbone with the correct stereochemistry at the chiral center and the appropriate geometry of the double bond.
Biological Activities and Pharmaceutical Relevance
Cardiovascular Applications
One of the most significant aspects of (E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid is its relationship to cardiovascular pharmaceuticals. The compound has been identified as an intermediate in the synthesis of drugs targeting cardiovascular diseases, specifically in the development of angiotensin receptor blockers (ARBs). These medications are crucial in managing hypertension and heart failure by blocking the action of angiotensin II, a potent vasoconstrictor.
Derivatives of this compound have demonstrated significant antihypertensive activity in preclinical studies, suggesting potential for development as therapeutic agents. The structural features that contribute to this activity include the biphenyl moiety, which is a common structural element in several commercially available ARBs such as valsartan and telmisartan. The specific arrangement of functional groups allows for optimal interaction with the angiotensin II type 1 receptor binding site.
It is worth noting that the compound is also described as an impurity of Sacubitril, an established neprilysin inhibitor used in the treatment of heart failure . This connection underscores its relevance in cardiovascular pharmacology and indicates potential structural similarities that contribute to activity in this therapeutic area.
Structure-Activity Relationships
Key Structural Elements for Biological Activity
Understanding the structure-activity relationships (SAR) of (E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid is essential for rational drug design and optimization. Several structural features have been identified as critical for its biological activities:
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The biphenyl group: This moiety provides a rigid, hydrophobic structure that can interact with complementary binding pockets in target proteins. The specific 4-phenylphenyl arrangement allows for optimal spatial orientation within these binding sites.
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The stereochemistry at position 4 (R-configuration): The absolute configuration at this carbon atom determines the three-dimensional arrangement of the substituents, which is crucial for proper alignment with asymmetric binding sites in target proteins.
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The E-configuration of the double bond: This geometric arrangement positions the methyl group and carboxylic acid in a specific spatial relationship that may be required for biological activity.
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The Boc-protected amino group: While the Boc group itself is typically removed in vivo or prior to final drug formulation, the resulting free amine can participate in hydrogen bonding interactions with target proteins.
Comparative Analysis with Related Compounds
When compared to related compounds with similar structural features, (E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid shows distinctive patterns of activity that highlight the importance of specific structural elements. Table 2 provides a comparative analysis of this compound with structurally related molecules.
Table 2: Comparative Analysis of (E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid with Related Compounds
This comparative analysis illustrates how subtle structural modifications can significantly impact biological activity and therapeutic application. The specific arrangement of functional groups in (E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid places it at an interesting intersection of cardiovascular and potential anticancer applications.
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of (E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid typically employs various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure, with distinct signals for the aromatic protons of the biphenyl group, the olefinic proton of the double bond, and the methyl groups of the Boc protecting group.
Infrared (IR) spectroscopy can identify key functional groups, including the carboxylic acid (strong C=O stretch around 1700 cm⁻¹), the carbamate group of the Boc protection (C=O stretch around 1680-1700 cm⁻¹), and the aromatic C=C stretches of the biphenyl system (1450-1650 cm⁻¹).
Mass spectrometry provides additional confirmation through the molecular ion peak corresponding to the expected molecular weight of 381.47 g/mol, along with characteristic fragmentation patterns that may include loss of the Boc group (loss of 100 mass units) and fragments related to the biphenyl moiety .
Chromatographic Methods
For purity assessment and quantitative analysis, high-performance liquid chromatography (HPLC) is commonly employed. Typical HPLC conditions might involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water, often with 0.1% formic acid or similar modifiers to improve peak shape for this carboxylic acid-containing compound.
Chiral HPLC is particularly important for confirming the enantiomeric purity of the compound, given the critical nature of the R-configuration at position 4. This typically employs specialized chiral stationary phases such as derivatized polysaccharides (e.g., Chiralpak AD-H or Chiralcel OD-H).
Gas chromatography coupled with mass spectrometry (GC-MS) may also be used for analysis, particularly after derivatization of the carboxylic acid group to improve volatility, although this is less common than HPLC methods for compounds of this size and polarity.
Applications in Research and Development
Role in Medicinal Chemistry
(E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid serves as an important building block and intermediate in medicinal chemistry, particularly in the cardiovascular field. Its structure provides a versatile scaffold that can be modified to develop new drug candidates with improved properties.
The compound's relationship to ARBs and Sacubitril highlights its significance in the development of cardiovascular medications . The biphenyl core combined with the functionalized side chain creates opportunities for structure-based drug design, where modifications can be introduced to optimize potency, selectivity, and pharmacokinetic properties.
In addition to its direct applications, the synthetic methodologies developed for this compound contribute to the broader field of medicinal chemistry, providing approaches for the stereoselective synthesis of complex molecules with potential therapeutic value.
Future Research Directions
Several promising research directions emerge from the current understanding of (E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid:
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Development of modified analogs with enhanced antihypertensive or anticancer activity through systematic structure-activity relationship studies.
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Exploration of dual-action compounds that could simultaneously target multiple pathways relevant to cardiovascular disease, potentially combining ARB activity with other beneficial mechanisms.
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Investigation of the compound's potential in other therapeutic areas beyond cardiovascular and anticancer applications, guided by the growing understanding of the biological roles of related structural motifs.
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Development of improved synthetic routes to facilitate large-scale production with high stereochemical purity, which would support both research applications and potential commercial development.
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Further characterization of the compound's impurity profile in Sacubitril production, which could lead to improved manufacturing processes for this important heart failure medication .
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